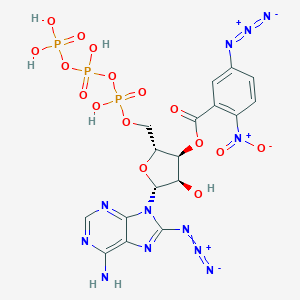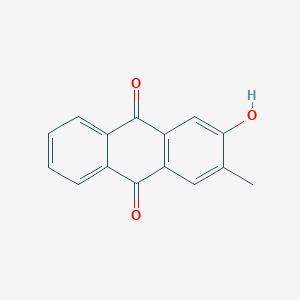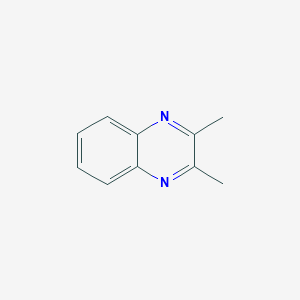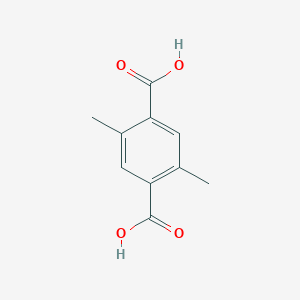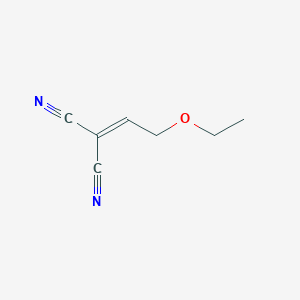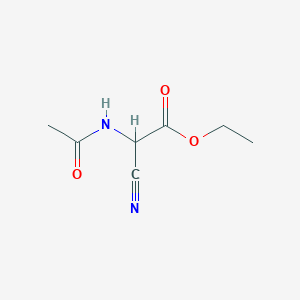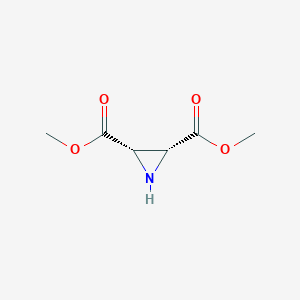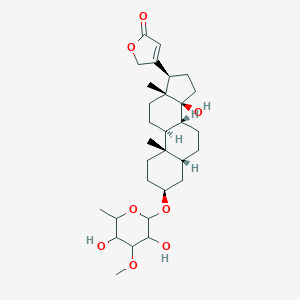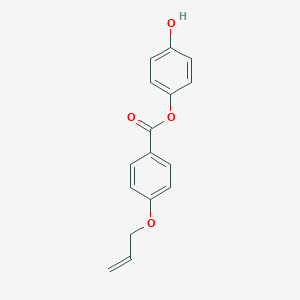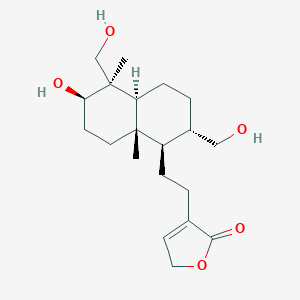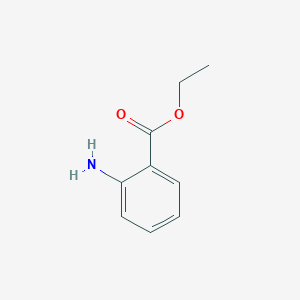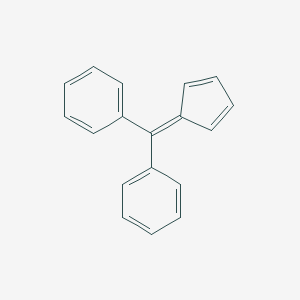
6,6-Diphenylfulvene
Overview
Description
6,6-Diphenylfulvene is a derivative of fulvene, a nonalternant hydrocarbon, which is an isomer of benzene. It is characterized by the presence of two phenyl groups attached to the fulvene core. Fulvene itself is a planar, non-aromatic molecule with alternating single and double bonds, consistent with localized bonding patterns .
Mechanism of Action
Target of Action
6,6-Diphenylfulvene, also known as Diphenylfulvene, is a chemical compound that primarily targets electron-deficient heterodienes, such as tetrazine and diazacyclopentadienone derivatives . These targets play a crucial role in various cycloaddition reactions, which are fundamental processes in organic synthesis .
Mode of Action
The interaction of this compound with its targets results in cycloaddition reactions. The compound can act as a 2π-electron system with its targets, and the [2 + 4] cycloaddition reaction of this compound might proceed in a one-step fashion . This interaction leads to changes in the molecular structure of the targets, resulting in the formation of various polycyclic systems .
Biochemical Pathways
The cycloaddition reactions of this compound affect several biochemical pathways. These reactions provide versatile and powerful approaches to various polycyclic systems and natural products . For example, the [4 + 2] cycloaddition reaction of azadienes and fulvene can lead to the formation of tetrahydro-1pyridine systems, which are common constituents of plants and possess a wide range of biological activities .
Result of Action
The result of the action of this compound is the formation of various polycyclic systems through cycloaddition reactions . These systems have potential applications in organic synthesis and the development of natural products .
Preparation Methods
6,6-Diphenylfulvene can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadiene with benzophenone in the presence of a base, such as sodium hydride. The reaction typically proceeds under mild conditions, yielding diphenylfulvene as the primary product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6,6-Diphenylfulvene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+4] and [4+2] cycloaddition reactions with various dienophiles, such as tetrazine and diazacyclopentadienone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: Substitution reactions can occur at the phenyl rings or the fulvene core, depending on the reagents and conditions used.
Common reagents for these reactions include tetrazine, diazacyclopentadienone, and various bases and acids. Major products formed from these reactions include cycloadducts and substituted derivatives .
Scientific Research Applications
Comparison with Similar Compounds
6,6-Diphenylfulvene can be compared to other fulvene derivatives, such as:
Fulvene: The parent compound, which lacks the phenyl substituents and has different electronic properties.
6,6-Dimethylfulvene: A derivative with methyl groups instead of phenyl groups, leading to different reactivity and stability.
6,6-6,6-Diphenylfulvene: Similar to diphenylfulvene but with additional substituents that can alter its chemical behavior.
This compound is unique due to the presence of the phenyl groups, which significantly influence its electronic properties and reactivity compared to other fulvene derivatives.
Properties
IUPAC Name |
[cyclopenta-2,4-dien-1-ylidene(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLHRADHZGONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176148 | |
| Record name | 6,6'-Diphenylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 6,6-Diphenylfulvene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19823 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2175-90-8 | |
| Record name | Diphenylfulvene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Diphenylfulvene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Diphenylfulvene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(2,4-cyclopentadien-1-ylidenemethylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,6'-Diphenylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-diphenylfulvene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6'-DIPHENYLFULVENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8CJ7P33G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylfulvene?
A1: Diphenylfulvene has the molecular formula C18H14 and a molecular weight of 230.31 g/mol. []
Q2: How can diphenylfulvene be characterized spectroscopically?
A2: Diphenylfulvene can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy provides valuable information about the structure and dynamics of diphenylfulvene, including bond rotations and interactions with metal centers. [, ]
- UV-Vis Spectroscopy: The conjugated π-system of diphenylfulvene results in strong absorption in the UV-Vis region, making UV-Vis spectroscopy useful for studying its electronic properties and for monitoring reactions. [, ]
- Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy has been employed to study the conformations and electronic structure of the diphenylfulvene radical anion. [, ]
Q3: What are some common reactions that diphenylfulvene undergoes?
A3: Diphenylfulvene readily participates in a variety of reactions, including:
- Cycloaddition Reactions: As a diene, diphenylfulvene undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles such as maleimides, isobenzofuran, and thiocarbonyl ylides. It can also engage in [6+4] cycloadditions with specific partners like tropone. [, , , , , ]
- Reactions with Electrophiles: The electron-rich fulvene moiety makes diphenylfulvene reactive towards electrophiles. For example, it reacts with dichloroketene to form cycloadducts. [, ]
- Reduction Reactions: Diphenylfulvene can be reduced by strong reducing agents like lithium metal or naphthalene radical anion, generating its dianion, which serves as a useful synthetic intermediate. [, ]
Q4: How does the presence of the two phenyl groups influence the reactivity of diphenylfulvene?
A4: The phenyl groups in diphenylfulvene exert both electronic and steric effects:
- Steric Effects: The bulky phenyl groups can hinder the approach of reagents, influencing the regio- and stereoselectivity of reactions. For instance, while some fulvenes react with diazomethane through a [6+4] cycloaddition, diphenylfulvene preferentially undergoes a [4+2] cycloaddition due to steric hindrance. []
Q5: What types of metal complexes can diphenylfulvene form?
A5: Diphenylfulvene acts as a versatile ligand, coordinating to transition metals like iron, ruthenium, manganese, chromium, and cobalt in various modes, including η4 and η5 bonding. [, , , , , , , , ]
Q6: Have computational methods been used to study diphenylfulvene and its reactions?
A6: Yes, computational chemistry techniques, including molecular modeling and density functional theory (DFT) calculations, have been employed to:
- Investigate the conformation and electronic structure of diphenylfulvene. [, ]
- Elucidate the mechanisms and stereoselectivity of its reactions, such as the Diels-Alder reaction with maleimide. []
- Rationalize the observed regioselectivity in cycloaddition reactions based on orbital interactions. []
Q7: What is known about the structure-activity relationships (SAR) of diphenylfulvene derivatives?
A7: Modifying the structure of diphenylfulvene, such as by introducing substituents on the phenyl rings or the cyclopentadiene moiety, can significantly alter its reactivity and properties. For instance:
- Electron-donating groups on the phenyl rings enhance the reactivity of the fulvene system towards electrophiles. []
- The size and electronic nature of substituents at the 6-position impact the UV-Vis absorption properties and electrochemical behavior of diphenylfulvene derivatives. [, ]
- Variations in the substituents on the fulvene ring can influence the stereochemical outcome of cycloaddition reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

